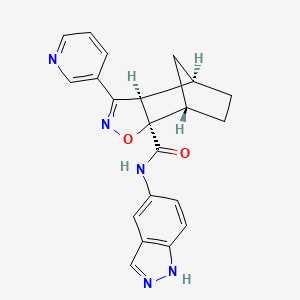
Cyp11B1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyp11B1-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme cytochrome P450 11B1 (CYP11B1). This enzyme is crucial in the biosynthesis of cortisol and other glucocorticoids. Inhibitors like this compound are valuable in scientific research and potential therapeutic applications, particularly in the study and treatment of diseases related to cortisol production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyp11B1-IN-2 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Formation of the Core Structure: This step often involves the construction of the core molecular framework through reactions such as cyclization or condensation.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This may include reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Industrial methods may also incorporate continuous flow chemistry to enhance production efficiency and reduce costs.
化学反応の分析
Types of Reactions
Cyp11B1-IN-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Cyp11B1-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Helps in understanding the role of CYP11B1 in steroid biosynthesis and its regulation.
Medicine: Potential therapeutic applications in treating diseases related to cortisol overproduction, such as Cushing’s syndrome.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes.
作用機序
Cyp11B1-IN-2 exerts its effects by binding to the active site of the CYP11B1 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of 11-deoxycortisol to cortisol, leading to a decrease in cortisol levels. The molecular targets include the heme group of CYP11B1, which is essential for its enzymatic activity. The pathways involved are primarily related to steroid biosynthesis and metabolism.
類似化合物との比較
Similar Compounds
Metyrapone: Another inhibitor of CYP11B1, used clinically to diagnose adrenal insufficiency and to treat Cushing’s syndrome.
Etomidate: A general anesthetic that also inhibits CYP11B1, used in emergency settings for rapid sequence induction and intubation.
Uniqueness
Cyp11B1-IN-2 is unique in its specific binding affinity and selectivity for CYP11B1, making it a valuable tool for research and potential therapeutic applications. Unlike metyrapone and etomidate, which have broader clinical uses, this compound is primarily used in research settings to study the detailed mechanisms of enzyme inhibition and steroid biosynthesis.
特性
分子式 |
C21H19N5O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(1S,2R,6R,7R)-N-(1H-indazol-5-yl)-5-pyridin-3-yl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-2-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c27-20(24-16-5-6-17-14(9-16)11-23-25-17)21-15-4-3-12(8-15)18(21)19(26-28-21)13-2-1-7-22-10-13/h1-2,5-7,9-12,15,18H,3-4,8H2,(H,23,25)(H,24,27)/t12-,15+,18-,21-/m1/s1 |
InChIキー |
RGHYMBULABJHQT-OKNMBPCOSA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@]2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |
正規SMILES |
C1CC2CC1C3C2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


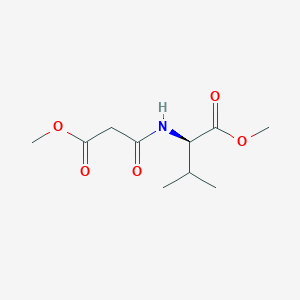
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
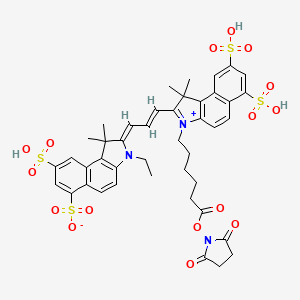

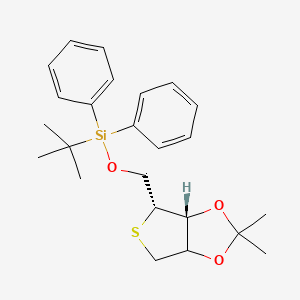

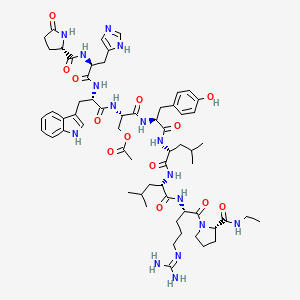
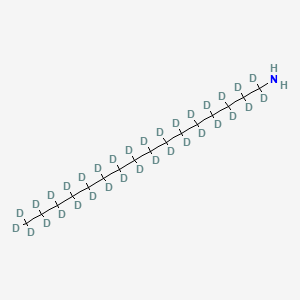
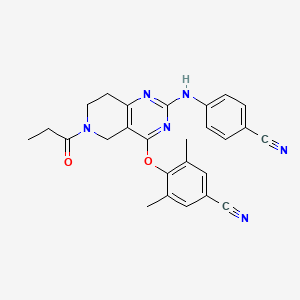
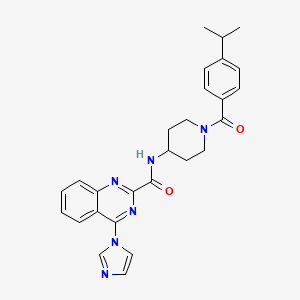

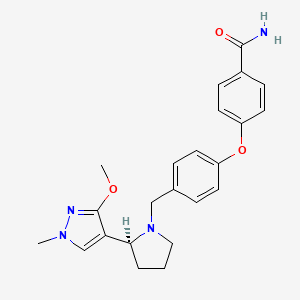
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)

